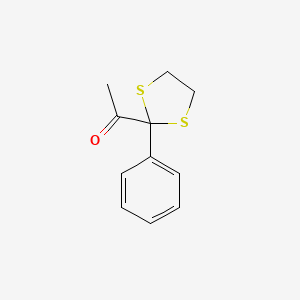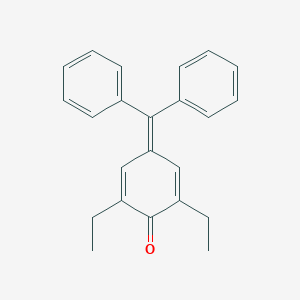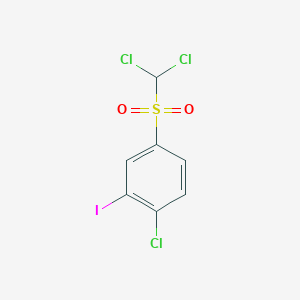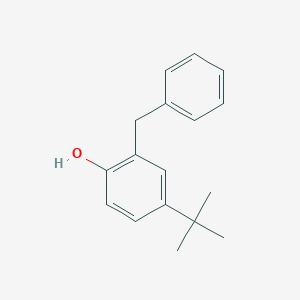![molecular formula C15H29O2P B14590816 3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 61213-71-6](/img/structure/B14590816.png)
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organophosphorus compound that features a phospholane ring. This compound is notable for its unique structure, which includes both alkyl and alkoxy substituents, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the following steps:
Formation of the Phospholane Ring: The phospholane ring can be synthesized through a cyclization reaction involving a suitable phosphorus precursor and a diol.
Introduction of the Octyloxy Group: The octyloxy group is introduced via an etherification reaction, where an alcohol (octanol) reacts with a suitable leaving group on the phospholane ring.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, and solvent) are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Phosphine oxides and other oxidized derivatives.
Reduction: Reduced phospholane derivatives.
Substitution: Substituted phospholane compounds with different functional groups.
Applications De Recherche Scientifique
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethyl-1-[(hexyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- 3,4-Dimethyl-1-[(decyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Uniqueness
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its specific octyloxy substituent, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in surfactants and lubricants.
Propriétés
Numéro CAS |
61213-71-6 |
|---|---|
Formule moléculaire |
C15H29O2P |
Poids moléculaire |
272.36 g/mol |
Nom IUPAC |
3,4-dimethyl-1-(octoxymethyl)-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C15H29O2P/c1-4-5-6-7-8-9-10-17-13-18(16)11-14(2)15(3)12-18/h4-13H2,1-3H3 |
Clé InChI |
AXOVWCQFILIPNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCP1(=O)CC(=C(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
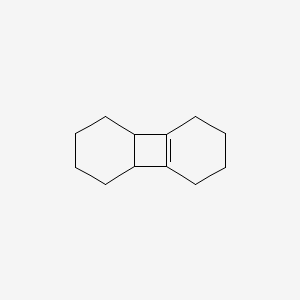

![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
